molecular formula C6H13NO2 B189995 1-Methylpiperidine-2,6-diol CAS No. 199433-21-1

1-Methylpiperidine-2,6-diol

Cat. No. B189995
CAS RN: 199433-21-1
M. Wt: 131.17 g/mol
InChI Key: CCAZEOVPUHFGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylpiperidine-2,6-diol, also known as N-Methyl-2,6-piperidinediol, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It is a cyclic amine that contains a hydroxyl group and a methyl group attached to the piperidine ring. This compound is commonly used as a building block in the synthesis of other chemical compounds.

Scientific Research Applications

1-Methylpiperidine-2,6-diol has been the subject of extensive scientific research due to its potential applications in various fields. It is commonly used as a building block in the synthesis of other chemical compounds, such as pharmaceuticals, agrochemicals, and fragrances. Additionally, this compound has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of 1-Methylpiperidine-2,6-diol is not well understood, but it is believed to interact with various biological systems in the body. Studies have shown that this compound may have an inhibitory effect on certain enzymes, such as acetylcholinesterase, which could potentially lead to therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects on the body. For example, it has been shown to have an inhibitory effect on acetylcholinesterase, which could potentially lead to therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. Additionally, this compound has been shown to have antioxidant properties, which could potentially be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Methylpiperidine-2,6-diol in lab experiments is its high yield and relatively simple synthesis method. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using this compound is that its mechanism of action is not well understood, which could make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 1-Methylpiperidine-2,6-diol. For example, further studies could be conducted to better understand its mechanism of action and potential therapeutic applications. Additionally, this compound could be further explored for its potential use as a chiral auxiliary in asymmetric synthesis. Furthermore, the antioxidant properties of this compound could be studied in more detail to determine its potential use in the treatment of various diseases. Overall, there is still much to be learned about the potential applications of this compound, and future research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 1-Methylpiperidine-2,6-diol is typically achieved through the reaction of 2,6-piperidinedione with formaldehyde and methylamine. This reaction results in the formation of this compound as a white crystalline solid. The yield of this reaction is typically high, and the process is relatively simple and cost-effective.

properties

CAS RN

199433-21-1

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

1-methylpiperidine-2,6-diol

InChI

InChI=1S/C6H13NO2/c1-7-5(8)3-2-4-6(7)9/h5-6,8-9H,2-4H2,1H3

InChI Key

CCAZEOVPUHFGGM-UHFFFAOYSA-N

SMILES

CN1C(CCCC1O)O

Canonical SMILES

CN1C(CCCC1O)O

synonyms

2,6-Piperidinediol,1-methyl-(9CI)

Origin of Product

United States

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